N,N'-Diphenyl-N,N'-dipropylurea
Description
Contextualization of Tetra-N-Substituted Ureas in Advanced Organic Chemistry
Tetra-N-substituted ureas are a class of organic compounds characterized by a central carbonyl group bonded to two nitrogen atoms, each of which is further substituted with two organic groups. This structural motif is significant in various fields, including medicinal chemistry, materials science, and organocatalysis. nih.gov The synthesis of these compounds, particularly unsymmetrical ones, can be challenging. thieme-connect.comacs.org
Historically, the synthesis of ureas involved hazardous reagents like phosgene (B1210022) and isocyanates. nih.govwikipedia.org However, contemporary research focuses on developing safer and more efficient synthetic routes. Modern methods for preparing tetra-substituted ureas often utilize carbamates or involve metal-catalyzed carbonylation reactions. thieme-connect.comorganic-chemistry.org For instance, a microwave-assisted method has been reported for the high-yielding synthesis of non-symmetrical di-, tri-, and tetra-substituted ureas from phenyl- or 4-nitrophenyl carbamates and secondary amines. thieme-connect.com Another approach involves the use of aluminum amide complexes to convert carbamates into ureas. organic-chemistry.org
The interest in tetra-substituted ureas also stems from their conformational properties and their ability to act as linkers in more complex molecules, such as antibody-drug conjugates. nih.gov
Academic Significance of N,N'-Diphenyl-N,N'-dipropylurea as a Model System
This compound serves as an important model system for several reasons. Its structure, featuring both aryl (phenyl) and alkyl (propyl) substituents on the nitrogen atoms, allows for the investigation of electronic and steric effects on the properties and reactivity of the urea (B33335) functionality.
While specific research focusing solely on this compound is not extensively documented in the provided search results, the broader class of N,N'-diaryl-N,N'-dialkyl ureas has been studied to understand their conformational preferences. nih.gov These studies, often employing a combination of spectroscopic techniques (IR, NMR) and computational methods, have revealed the dynamic behavior of these molecules. nih.gov
Table 1: Physicochemical Properties of a Related Tetra-substituted Urea
| Property | Value for N,N-Diethyl-N,N'-diphenylurea |
|---|---|
| Molecular Formula | C₁₇H₂₀N₂O |
| Molecular Weight | 268.35 g/mol |
| XLogP3 | 3.5 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 4 |
Data sourced from PubChem CID 23054355 nih.gov
Current Research Trajectories for Complex Urea Derivatives
Current research on complex urea derivatives is multifaceted, with significant efforts directed towards their application in medicinal chemistry and materials science.
In medicinal chemistry, urea derivatives are integral to the design of new therapeutic agents. nih.govnih.gov The urea moiety can form stable hydrogen bonds with biological targets like proteins and receptors, making it a valuable pharmacophore. nih.gov For example, N,N'-diarylureas are a key structural feature in a class of kinase inhibitors used in cancer therapy, such as sorafenib. frontiersin.orgnih.gov Research is ongoing to synthesize novel urea derivatives with enhanced biological activity and improved pharmacokinetic profiles. mdpi.comfrontiersin.org
In the realm of materials science and supramolecular chemistry, the hydrogen-bonding capabilities of the urea group are exploited to construct self-assembling systems like supramolecular polymers and gels. researchgate.net These materials have potential applications in various technological fields.
The development of new synthetic methods for urea derivatives remains an active area of research. organic-chemistry.org The focus is on creating more sustainable and atom-economical processes, such as those utilizing carbon dioxide as a C1 building block or employing flow chemistry techniques. organic-chemistry.orgnih.gov
Structure
3D Structure
Properties
CAS No. |
85209-47-8 |
|---|---|
Molecular Formula |
C19H24N2O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1,3-diphenyl-1,3-dipropylurea |
InChI |
InChI=1S/C19H24N2O/c1-3-15-20(17-11-7-5-8-12-17)19(22)21(16-4-2)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 |
InChI Key |
TYTMWAUILKOFHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1=CC=CC=C1)C(=O)N(CCC)C2=CC=CC=C2 |
Origin of Product |
United States |
Molecular Structure, Conformation, and Intermolecular Interactions
Conformational Analysis of the Urea (B33335) Core
The central urea moiety (-N(R)-C(=O)-N(R')-) is the cornerstone of the molecule's structure. The rotational freedom around the C-N bonds allows for different spatial arrangements of the substituents, leading to various conformational isomers.
Characterization of trans-cis, trans-trans, and cis-cis Isomers
The orientation of the substituents relative to the carbonyl group (C=O) of the urea core determines the conformational isomerism. Three primary isomers can be described: trans-cis, trans-trans, and cis-cis. These designations refer to the positions of the substituents on the two nitrogen atoms relative to the carbonyl oxygen. In the case of N,N'-disubstituted ureas, these isomers are defined by the orientation of the N-H bonds. However, in a tetra-substituted urea like N,N'-Diphenyl-N,N'-dipropylurea, the description is based on the orientation of the larger substituents.
Theoretical and spectroscopic studies on the related N,N'-diphenylurea and its N,N'-dimethyl derivative provide insight into the likely conformational preferences. For N,N'-diphenylurea, a combination of cis-trans and trans-trans conformations is predominant in the gas phase, while the trans-trans conformer is favored in solution. nih.gov Conversely, for N,N'-dimethyl-N,N'-diphenylurea, the cis-cis conformation is favored in the gas phase, while in solution, both cis-cis and cis-trans forms are present. nih.gov
Based on crystallographic data of the closely related N,N′-diethyl-N,N′-diphenylurea, the molecule adopts a conformation where both phenyl groups are in a trans position with respect to the carbonyl oxygen. researchgate.net This suggests a strong preference for a trans-trans arrangement of the bulky phenyl groups in the solid state, likely to minimize steric hindrance.
| Isomer | Description | Favored in (related compounds) |
| trans-trans | Both phenyl groups are on opposite sides of the C=O bond. | Solution (for N,N'-diphenylurea), Solid state (for N,N'-diethyl-N,N'-diphenylurea) nih.govresearchgate.net |
| trans-cis | One phenyl group is on the opposite side and one is on the same side of the C=O bond. | Gas phase (for N,N'-diphenylurea), Solution (for N,N'-dimethyl-N,N'-diphenylurea) nih.gov |
| cis-cis | Both phenyl groups are on the same side of the C=O bond. | Gas phase and solution (for N,N'-dimethyl-N,N'-diphenylurea) nih.gov |
Dynamic Conformational Behavior in Solution
In solution, the conformational landscape of N,N'-disubstituted ureas can be dynamic. For instance, N,N'-dimethyl-N,N'-diphenylurea exhibits fluctuations between its cis-cis and cis-trans conformations in solution. nih.gov This dynamic behavior is influenced by the solvent environment and the nature of the substituents. For this compound, it can be inferred that a similar dynamic equilibrium exists in solution, with the molecule likely interconverting between different low-energy conformations. The larger propyl groups, compared to methyl groups, would influence the energy barriers for these conformational changes.
Steric and Electronic Influences of Phenyl and Propyl Substituents on Molecular Conformation
The conformation of this compound is a delicate balance of steric and electronic effects imposed by its phenyl and propyl substituents.
The bulky phenyl groups exert significant steric pressure, influencing the planarity of the urea core. In the crystal structure of N,N′-diethyl-N,N′-diphenylurea, the amide groups are observed to have a nonplanar distortion of about 30 degrees. researchgate.net This deviation from planarity is a direct consequence of intramolecular non-bonded interactions. A similar distortion is expected in the dipropyl derivative. The propyl groups, being larger than ethyl groups, would further contribute to this steric crowding, potentially leading to an even greater deviation from planarity of the N-C-N plane.
Investigation of Intramolecular Hydrogen Bonding Patterns
In N,N'-disubstituted ureas that possess N-H protons, intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. However, in a fully N-substituted urea like this compound, there are no traditional N-H donors for hydrogen bonding.
Despite the absence of N-H donors, the possibility of weaker C-H···O intramolecular interactions exists. In some diaryl ureas with electron-withdrawing groups, intramolecular C-H···O interactions between an aromatic C-H and the urea oxygen have been observed to influence the molecular conformation. researchgate.net In this compound, it is conceivable that a C-H bond from a phenyl ring or even a propyl chain could be oriented in proximity to the carbonyl oxygen, leading to a weak intramolecular hydrogen bond that could contribute to the stability of a particular conformer.
Analysis of Intermolecular Interactions, Including Aromatic Stacking
In the solid state and in concentrated solutions, intermolecular forces dictate the packing and assembly of this compound molecules.
Advanced Spectroscopic Characterization Techniques for Structural and Dynamic Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For a comprehensive analysis of N,N'-Diphenyl-N,N'-dipropylurea, both one-dimensional and multidimensional NMR techniques would be employed.
One-dimensional proton NMR (¹H-NMR) provides information about the different types of protons in a molecule and their electronic environments. For the parent compound, N,N'-Diphenylurea, the spectrum is characterized by signals from the aromatic protons of the phenyl groups and the N-H protons of the urea (B33335) linkage. chemicalbook.com
In a solvent like DMSO-d₆, the N-H protons typically appear as a singlet at around 8.63 ppm. chemicalbook.com The phenyl protons show a more complex pattern. The ortho- and meta-protons are often observed as a multiplet, while the para-protons may appear as a separate multiplet at a slightly different chemical shift. chemicalbook.com For instance, typical shifts for the phenyl protons of 1,3-diphenylurea (B7728601) are observed between 6.98 and 7.46 ppm. chemicalbook.com
For this compound, the ¹H-NMR spectrum would be more complex. In addition to the signals from the two phenyl groups, new signals corresponding to the two propyl groups would appear in the aliphatic region (typically 0.9-4.0 ppm). The propyl group would exhibit three distinct signals: a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons directly attached to the nitrogen atom. The integration of these signals would confirm the number of protons in each environment.
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound (Based on data for N,N'-Diphenylurea chemicalbook.com and standard chemical shift values pdx.edu)
| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Phenyl-H (ortho, meta, para) | 7.0 - 7.5 | Multiplet |
| N-CH₂-CH₂-CH₃ | ~3.5 - 3.8 | Triplet |
| N-CH₂-CH₂-CH₃ | ~1.5 - 1.8 | Sextet |
Note: The N-H proton signal present in N,N'-Diphenylurea would be absent in this compound.
While ¹H-NMR provides information on proton environments, multidimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be essential to confirm the connectivity of the atoms in this compound.
COSY would show correlations between adjacent protons, for example, confirming the coupling between the different methylene and methyl protons within the propyl chains.
HSQC would correlate each proton with the carbon atom to which it is directly attached.
HMBC would reveal longer-range couplings (typically over 2-3 bonds), for instance, showing a correlation between the N-CH₂ protons of the propyl group and the carbon atoms of the attached phenyl ring, as well as the urea carbonyl carbon. This would definitively establish the N-propyl and N-phenyl connectivity.
Although the characterization of N,N'-substituted ureas can sometimes be challenging with NMR, especially for N-di- and tri-alkylated ureas due to the lack of adjacent protons for coupling, these multidimensional techniques provide the necessary data to piece together the molecular structure. rsc.org
Infrared (IR) Spectroscopy for Vibrational Mode Assignment and Hydrogen Bonding Signatures
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of N,N'-Diphenylurea shows characteristic absorption bands that can be assigned to specific functional groups. nih.gov
The most prominent bands include the N-H stretching vibrations, typically seen in the range of 3300-3400 cm⁻¹, and the strong C=O (urea) stretching vibration, often referred to as the "Amide I" band, which appears around 1630-1660 cm⁻¹. nih.govresearchgate.net The presence and position of the N-H band are sensitive to hydrogen bonding. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching bands appear in the 1400-1600 cm⁻¹ region. nih.gov
For this compound, the N-H stretching bands would be absent. However, new bands corresponding to the C-H stretching and bending vibrations of the propyl groups would be present in the 2850-2960 cm⁻¹ and 1375-1465 cm⁻¹ regions, respectively. The C=O stretching frequency might shift slightly due to the electronic effect of the propyl groups compared to the protons in the parent compound.
Table 2: Key IR Absorption Bands for N,N'-Diphenylurea (Data compiled from spectroscopic analysis of symmetrically substituted 1,3-diphenylurea nih.gov)
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | 3300 - 3400 |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=O Stretch (Amide I) | 1630 - 1660 |
| Aromatic C=C Stretch | 1400 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Molecules with conjugated systems, like this compound, absorb UV or visible light to promote electrons from a lower energy molecular orbital to a higher energy one. elte.hu
The UV-Vis spectrum of N,N'-Diphenylurea is expected to show absorptions arising from π → π* and n → π* transitions. libretexts.org The phenyl rings in conjugation with the urea moiety form a chromophore. The π → π* transitions, which are typically high-intensity, involve the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. pharmatutor.org The n → π* transitions are of lower intensity and involve the promotion of a non-bonding electron (from the lone pairs on the oxygen and nitrogen atoms) to a π* anti-bonding orbital. libretexts.orgpharmatutor.org These transitions for diphenylurea derivatives typically occur in the UV region, below 400 nm. elte.hu The addition of propyl groups is not expected to significantly alter the wavelengths of these electronic transitions, as they are not part of the primary chromophore.
Mass Spectrometry (MS) for Fragmentation Pathway Elucidation
Mass spectrometry (MS) is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is a fingerprint of the molecule's structure.
For N,N'-Diphenylurea, the molecular ion peak would be observed at an m/z corresponding to its molecular weight. A key fragmentation pathway for ureas involves cleavage of the C-N bond. uzh.ch A prominent fragment for N,N'-Diphenylurea is often the phenyl isocyanate radical cation or related fragments.
In the case of this compound, the mass spectrum would show a molecular ion peak corresponding to its higher molecular weight. The fragmentation patterns would be more complex and could involve:
Loss of a propyl radical (C₃H₇•).
Loss of a propene molecule (C₃H₆) via a rearrangement process.
Cleavage of the phenyl group.
Formation of ions containing the phenyl-N-propyl fragment.
Cleavage at the urea C-N bonds, leading to ions such as phenylpropyl isocyanate.
High-resolution mass spectrometry (HRMS) would be crucial for determining the exact elemental composition of the parent ion and its fragments, further confirming the structure. rsc.org
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment | Description |
|---|---|
| [M]⁺• | Molecular Ion |
| [M - C₃H₇]⁺ | Loss of a propyl radical |
| [M - C₆H₅]⁺ | Loss of a phenyl radical |
| [C₆H₅N(C₃H₇)CO]⁺ | Phenylpropyl isocyanate fragment |
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis (If applicable to chiral derivatives)
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that are used to study chiral molecules. wikipedia.orgnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions, while ECD does the same in the UV-Vis range for electronic transitions. wikipedia.orgnih.gov
The parent molecule, this compound, is achiral and therefore would not exhibit a VCD or ECD signal. However, if a chiral center were introduced into the molecule, for example by using a chiral substituent on one of the phenyl rings or by having chiral alkyl groups, these techniques would be invaluable.
VCD and ECD spectra are highly sensitive to the three-dimensional structure of a molecule, including its absolute configuration. gaussian.com The experimental VCD or ECD spectrum of a chiral derivative could be compared with spectra predicted by quantum chemical calculations for the different possible enantiomers. A match would allow for the unambiguous determination of the molecule's absolute configuration in solution. wikipedia.org These techniques are powerful tools for stereochemical analysis in asymmetric synthesis and natural product chemistry. rsc.org
Theoretical and Computational Chemistry Approaches
Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of N,N'-Diphenyl-N,N'-dipropylurea at the atomic and electronic levels. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic distribution and energy of the molecule.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems. wikipedia.org It is particularly effective for determining the ground-state properties of molecules like this compound. wikipedia.org The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, significantly simplifying the calculations compared to wavefunction-based methods. wikipedia.org
DFT calculations can accurately predict various ground-state properties, including:
Molecular Geometry: The equilibrium arrangement of atoms in the molecule.
Vibrational Frequencies: The energies of molecular vibrations, which correspond to peaks in infrared and Raman spectra.
Electronic Properties: Quantities such as dipole moment, polarizability, and electrostatic potential, which govern how the molecule interacts with electric fields and other molecules.
For substituted diphenylureas, DFT has been employed to study conformational preferences. For instance, in N,N'-diphenylurea, energetic analyses have shown a predominance of cis-trans and trans-trans conformations in the gas phase. nih.govresearchgate.net In solution, the trans-trans conformer is favored. nih.govresearchgate.net The introduction of substituents, such as methyl groups in N,N'-dimethyl-N,N'-diphenylurea, alters these preferences, with the cis-cis conformation becoming more favored. nih.govresearchgate.net These studies highlight the sensitivity of conformational energy landscapes to subtle changes in molecular structure.
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Methods for Complex Systems
Hybrid QM/MM methods are a class of computational techniques that model complex chemical systems by dividing them into two regions treated with different levels of theory. This approach combines the high accuracy of quantum mechanics (QM) with the computational efficiency of molecular mechanics (MM). For a molecule like this compound, especially within a larger environment such as a solvent or a biological system, the QM/MM approach is particularly suitable.
The core principle involves treating a small, chemically significant region (e.g., the urea (B33335) moiety where a reaction might occur) with a QM method, which can accurately describe electronic rearrangements, bond breaking, and bond formation. The rest of the system, such as the phenyl and propyl side chains and the surrounding solvent molecules, is treated using a classical MM force field. This partitioning strategy allows for the study of chemical processes in large, condensed-phase systems.
A key challenge in QM/MM simulations is the treatment of the boundary between the QM and MM regions and the interactions between them. Several schemes have been developed to manage this interface:
Mechanical Embedding: In this simpler approach, the electrostatic interactions between the QM and MM regions are calculated at the MM level, and there is no direct influence of the MM charges on the QM wavefunction.
Electrostatic Embedding: This more sophisticated scheme allows the partial charges of the MM atoms to be included in the QM Hamiltonian, thus polarizing the QM region's electron density. This provides a more realistic description of the electrostatic environment.
Advanced techniques, such as the adaptive buffered force QM/MM (AdBF QM/MM) method, have been developed to allow for a dynamic redefinition of the QM and MM regions during a simulation. This is particularly useful for processes where molecules or functional groups move between regions that require different levels of theoretical description. The implementation of these methods in software packages like AMBER and CP2K has made them more accessible for studying complex chemical reactions.
| QM/MM Interaction Scheme | Description | Primary Application |
| Mechanical Embedding | QM-MM electrostatic interactions are treated classically using MM force fields. The QM wavefunction is not polarized by the MM environment. | Initial structural optimizations and systems where electrostatic influence from the environment is minimal. |
| Electrostatic Embedding | The partial charges of the MM atoms are included in the one-electron Hamiltonian of the QM calculation, allowing the QM electron density to be polarized by the MM environment. | Systems where electrostatic interactions between the QM and MM regions are significant, such as enzymatic reactions or reactions in polar solvents. |
| Adaptive QM/MM | The boundary between the QM and MM regions can change dynamically during the simulation, allowing molecules or fragments to move between the two regions. | Simulations of diffusion, ligand binding/unbinding, and other dynamic processes where the region of chemical interest changes over time. |
Computational Prediction of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states. For a substituted urea like this compound, these methods can predict potential reaction pathways, calculate activation energies, and explain regio- and stereoselectivity.
The process of computationally mapping a reaction mechanism typically involves:
Locating Stationary Points: Identifying the equilibrium structures of reactants, products, and any intermediates, as well as the transition state structures that connect them on the potential energy surface.
Calculating Energies: Determining the relative energies of these stationary points to calculate reaction enthalpies and activation energy barriers. Density Functional Theory (DFT) is a widely used quantum chemical method for this purpose.
Confirming Pathways: Verifying that a transition state correctly connects the desired reactant and product through intrinsic reaction coordinate (IRC) calculations.
Recent advancements have focused on modeling increasingly complex systems and appreciating the role of non-covalent interactions in directing reaction outcomes. For reactions in solution, accurately modeling the solvent is crucial. This can be achieved through explicit solvent models or implicit continuum solvation models like the Polarizable Continuum Model (PCM) or the Reference Interaction Site Model (RISM).
Furthermore, the integration of machine learning (ML) with quantum chemical calculations is an emerging trend. ML models can be trained on large datasets of calculated or experimental reactions to predict outcomes, reaction conditions, or even entire synthetic pathways with increasing accuracy. Hybrid models that combine mechanistic features from DFT calculations with ML algorithms, such as Gaussian Process Regression, have shown promise in accurately predicting experimental activation energies for reactions in solution.
| Computational Task | Methodology | Objective |
| Reactant/Product/Intermediate Geometry Optimization | Energy minimization using methods like DFT. | To find the stable, low-energy structures of species involved in the reaction. |
| Transition State (TS) Search | Algorithms like Synchronous Transit-Guided Quasi-Newton (STQN) or Dimer method. | To locate the first-order saddle point on the potential energy surface, representing the highest energy barrier of a reaction step. |
| Activation Energy (ΔE‡) Calculation | Energy difference between the transition state and the reactants. | To determine the kinetic barrier of the reaction, which governs its rate. |
| Reaction Pathway Verification | Intrinsic Reaction Coordinate (IRC) calculations. | To confirm that the located transition state connects the correct reactant and product minima. |
Development and Validation of Force Fields for Urea Derivatives
Molecular mechanics (MM) and molecular dynamics (MD) simulations rely on force fields, which are sets of parameters and potential energy functions that describe the interactions between atoms in a system. The accuracy of any MM or MD simulation is fundamentally dependent on the quality of the force field used. For urea and its derivatives, significant effort has been dedicated to developing and validating accurate force fields.
Commonly used general-purpose force fields for organic molecules include the Generalized AMBER Force Field (GAFF) and the Optimized Potentials for Liquid Simulations (OPLS). However, for specific classes of molecules like ureas, these general force fields may require refinement and rigorous validation to accurately reproduce experimental properties. Validation protocols often involve assessing the force field's ability to replicate both crystal properties (e.g., lattice parameters, cohesive energy, melting point) and solution properties (e.g., density, diffusion coefficients, solvation free energy).
Researchers have developed improved force field parameter sets for urea by deriving key parameters from high-level quantum chemical calculations. For instance, atomic partial charges, which govern electrostatic interactions, can be calculated using methods like the Restrained Electrostatic Potential (RESP) fitting approach at the MP2 level of theory. These quantum-derived charges often provide a more accurate representation of the molecule's electrostatic potential compared to generic charges. Similarly, bond, angle, and dihedral parameters can be refined to match quantum mechanical calculations or experimental data.
For a complex molecule like this compound, a reliable simulation would necessitate a force field that has been specifically validated for substituted ureas or developed using a similar quantum-guided parameterization strategy.
| Force Field | Basis | Strengths & Applications for Urea Derivatives |
| GAFF (General Amber Force Field) | A general force field for a broad range of organic molecules. | Broad applicability. Has been used to study urea crystallization, including the effects of additives and solvents. Specific charge-optimized versions show good overall performance. |
| OPLS (Optimized Potentials for Liquid Simulations) | Developed to accurately model the properties of liquids. | The original all-atom OPLS force field was found to have good overall performance in reproducing urea's crystal and solution properties. |
| Improved/Custom GAFF | Refined GAFF parameters, often with atomic charges derived from high-level QM (e.g., MP2/RESP) calculations. | Provides improved agreement with experimental data and high-level QM calculations for interaction energies and geometries. |
| COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) | A class II force field that includes cross-terms to improve accuracy. | Has been tested for predicting urea crystal lattice parameters. |
| AMOEBA (Atomic Multipole Optimized Energetics for Biomolecular Applications) | A polarizable force field that includes atomic multipoles for a more detailed description of electrostatics. | Has been tested for predicting urea crystal lattice parameters. |
Supramolecular Chemistry and Self Assembly Phenomena
Host-Guest Chemistry Utilizing Urea (B33335) Scaffolds
Molecular Recognition Processes, Including Anion Binding and Transport
Molecular recognition is a fundamental process in supramolecular chemistry, and urea derivatives have been extensively studied as receptors for various ions, particularly anions. The ability of the urea group to act as a hydrogen bond donor is key to this function. In the case of N,N'-disubstituted ureas, such as 1,3-diphenylurea (B7728601), the two N-H groups can effectively bind anions like halides or oxoanions.
However, for a fully substituted urea like N,N'-Diphenyl-N,N'-dipropylurea, which lacks N-H donors, traditional anion binding through hydrogen bonding from the urea itself is not possible. Anion binding would have to occur through other mechanisms, such as anion-π interactions with the phenyl rings or through the formation of a cavity that can encapsulate the anion, stabilized by weaker C-H···anion interactions.
Studies on related N,N'-dimethyl-N,N'-diphenylurea have shown that this scaffold can be incorporated into larger receptor designs for anion transport. researchgate.net The dimethylation of the urea nitrogen atoms induces a folded conformation, creating a cleft-like structure that can bind anions. researchgate.net It is plausible that this compound could adopt a similar conformation, potentially enabling it to act as a component in a larger anion receptor system. The longer propyl chains, compared to methyl groups, might influence the solubility and lipophilicity of such a receptor, which are critical factors for its ability to transport anions across lipid membranes.
Directed Self-Assembly into Supramolecular Architectures
The self-assembly of molecules into well-defined, ordered structures is a hallmark of supramolecular chemistry. For urea derivatives, this process is often driven by a combination of hydrogen bonding and other non-covalent interactions.
Influence of Hydrogen Bonding Networks on Assembly
In N,N'-disubstituted ureas, the formation of one-dimensional hydrogen-bonded chains is a common self-assembly motif. researchgate.net The N-H groups of one molecule form hydrogen bonds with the carbonyl oxygen of a neighboring molecule, leading to the formation of tapes or ribbons. researchgate.net
For this compound, the absence of N-H protons prevents the formation of these classic hydrogen-bonded chains. However, the carbonyl oxygen can still act as a hydrogen bond acceptor. If co-crystallized with a suitable hydrogen bond donor, it could participate in the formation of complex supramolecular architectures. In the absence of strong hydrogen bond donors, weaker interactions such as C-H···O and C-H···π interactions would play a more dominant role in directing the self-assembly.
Formation and Characterization of Low Molecular Weight Supramolecular Gels
Low molecular weight supramolecular gels are materials in which a small amount of a gelator molecule can immobilize a large volume of a solvent through the formation of a three-dimensional network of self-assembled fibers. Urea derivatives are known to be effective organogelators. nih.gov The formation of these gels is typically driven by the hierarchical self-assembly of the gelator molecules into nanofibers, which then entangle to form the gel network.
While there is no specific data on the gelation properties of this compound, we can infer its potential based on related structures. The ability to form extended hydrogen-bonded networks is often a key feature of urea-based gelators. Since this compound lacks N-H donors, its gelation ability might be limited compared to its N,N'-disubstituted counterparts. However, gelation driven primarily by π-π stacking and van der Waals interactions from the phenyl and propyl groups, respectively, cannot be entirely ruled out, particularly in specific solvents. The balance between the aromatic and aliphatic components would be critical in determining its gelation behavior.
Crystal Engineering of Urea Derivatives for Solid-State Design
Crystal engineering aims to design and synthesize crystalline solids with desired structures and properties. This is achieved by understanding and controlling the intermolecular interactions that govern the formation of the crystal lattice. For urea derivatives, crystal engineering often focuses on manipulating hydrogen bonding patterns and other non-covalent interactions. researchgate.netacs.org
In the context of this compound, crystal engineering strategies would likely focus on the interplay between the phenyl and propyl groups. Studies on the crystal structure of the closely related N,N'-diethyl-N,N'-diphenylurea reveal that the molecule adopts a conformation where both phenyl groups are trans with respect to the carbonyl oxygen. nih.govresearchgate.net The nitrogen atoms exhibit a hybridization intermediate between trigonal and tetrahedral. nih.govresearchgate.net It is highly probable that this compound would adopt a similar conformation in the solid state.
The introduction of different substituents on the phenyl rings or variation of the alkyl chain length (e.g., from ethyl to propyl) can be used to fine-tune the crystal packing. For instance, the longer propyl chains might lead to different packing motifs compared to the ethyl derivative due to increased van der Waals interactions and steric effects. The table below summarizes the crystallographic data for the related N,N'-diethyl-N,N'-diphenylurea, which can serve as a predictive model for the propyl analogue.
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
| N,N'-Diethyl-N,N'-diphenylurea | Monoclinic | P2(1)/c | a = 10.42 Å, b = 16.86 Å, c = 10.66 Å, β = 125.6° | nih.govresearchgate.net |
Applications in Advanced Materials Science
Development of Functional Organic Materials based on N,N'-Diphenyl-N,N'-dipropylurea Structures
Symmetrical N,N'-disubstituted ureas have been synthesized and characterized for their ability to form supramolecular polymers. nih.gov The strong, bifurcated hydrogen bonds between the urea (B33335) moieties drive the formation of these linear polymer chains. nih.gov This self-assembly property is crucial for creating novel functional organic materials. For instance, branched dialkylureas have demonstrated high solubility in organic solvents and can form highly viscous solutions, indicating a high degree of association. nih.gov
Research into novel N,N-diphenylurea derivatives has led to the synthesis of compounds with potential applications in medicinal chemistry, such as IDO1 inhibitors for cancer immunotherapy. frontiersin.org These studies involve the chemical synthesis of complex molecules where the N,N-diphenylurea structure serves as a core component. frontiersin.org The synthetic routes often involve reacting phenyl isocyanate derivatives with amines to form the urea linkage, which can then be further modified. frontiersin.org This highlights the versatility of the diphenylurea scaffold in creating a diverse range of functional molecules.
Role as Modulators or Stabilizers in Polymeric and Composite Systems (based on Ethyl Centralite analogues)
Ethyl Centralite, a close analogue of this compound, is widely used as a stabilizer in smokeless powders and solid rocket propellants. wikipedia.orgeastharbourgroup.com Its primary function is to prevent the decomposition of nitrocellulose-based propellants, which can otherwise become unstable over time. wikipedia.orgresearchgate.net The decomposition of these propellants generates acidic byproducts, which Ethyl Centralite neutralizes, thereby slowing down the degradation process and extending the shelf life of the ammunition. wikipedia.org
The stabilizing action of Ethyl Centralite involves reacting with nitrogen oxides formed during propellant deterioration. researchgate.netdtic.mil This reaction converts Ethyl Centralite into various nitro urea, aniline, and nitrosamine (B1359907) derivatives. researchgate.netdtic.mil This process effectively scavenges the decomposition products that could otherwise lead to autocatalytic breakdown of the propellant. researchgate.net The addition of Ethyl Centralite has been shown to increase the activation energy of nitrocellulose decomposition, thus enhancing the thermal stability of the propellant. researchgate.net
Beyond stabilization, Ethyl Centralite also acts as a burning rate moderator in smokeless powder. wikipedia.orgeastharbourgroup.com It helps to control the chemical reactions during ignition, ensuring a steady and predictable release of energy. wikipedia.org This controlled combustion is vital for the safety, accuracy, and performance of firearms. wikipedia.org
Table 1: Examples of Propellants Containing Ethyl Centralite
| Propellant Type | Base | Stabilizer |
| Single Base | Nitrocellulose | Ethyl Centralite |
| Double Base | Nitrocellulose, Nitroglycerine | Ethyl Centralite |
| Triple Base | Nitrocellulose, Nitroglycerine, Nitroguanidine | Ethyl Centralite |
This table is based on information indicating that Ethyl Centralite is a commonly used stabilizer for single, double, and triple base propellants. researchgate.netdtic.mil
Exploration as Plasticizers in Material Fabrication (based on Ethyl Centralite analogues)
Ethyl Centralite also functions as a plasticizer, particularly in the manufacturing of celluloid and in solid rocket propellants. wikipedia.orgeastharbourgroup.com Plasticizers are additives that increase the flexibility and durability of a material. In propellants, Ethyl Centralite can also act as a gelatinizer, especially in those containing nitroglycerine. researchgate.net
In some propellant formulations, Ethyl Centralite is used in conjunction with other plasticizers. For example, certain propellant charge mixtures contain Ethyl Centralite alongside an energetic plasticizer. google.com The role of the plasticizer is to ensure the material can be mixed and extruded properly during manufacturing. google.com
Table 2: Physical Properties of Ethyl Centralite
| Property | Value |
| IUPAC Name | 1,3-diethyl-1,3-diphenylurea |
| Molecular Formula | C₁₇H₂₀N₂O |
| Melting Point | 73-75°C |
| Boiling Point | 325-330°C |
| Solubility | Insoluble in water; Soluble in acetone, ethanol, and benzene |
Data sourced from various chemical information databases. wikipedia.orgeastharbourgroup.comchembk.com
Potential in Optoelectronic and Sensing Applications
The broader family of urea derivatives is being explored for applications in optoelectronics and sensing. While direct research on this compound in this area is not widely published, related compounds show significant promise. For instance, studies on N-cyclohexylacrylamide have demonstrated its potential as a semiconductor material suitable for organic light-emitting diode (OLED) technology. scispace.com The energy gap between the HOMO and LUMO orbitals is a key parameter for such applications. scispace.com
Furthermore, N-pyridylureas are gaining attention in material science for their use as ion sensors. researchgate.net The urea functional group can act as a binding site for specific ions, and when coupled with a fluorophore, this interaction can lead to a detectable change in fluorescence, forming the basis of a chemical sensor. researchgate.net Diarylethene derivatives, which can incorporate urea-like functionalities, have also been synthesized and show interesting photochromic and fluorescent properties, making them candidates for molecular switches and optical memory devices. researchgate.net The synthesis of novel N,N-diphenylurea derivatives has also been pursued to develop inhibitors for enzymes like IDO1, indicating the adaptability of this chemical structure for creating molecules with specific binding properties. frontiersin.org
Design of Membrane Transport Agents
Urea and its derivatives play a significant role in biological transport processes. The urea functionality's ability to form hydrogen bonds is crucial for its interaction with transport proteins in cell membranes. nih.govnih.gov Studies on urea analogues have been conducted to understand and inhibit urea transport systems. For example, certain thiourea (B124793) derivatives have been shown to be potent inhibitors of urea permeability in red blood cells and frog urinary bladder epithelia. nih.gov
This inhibitory action suggests that specifically designed urea derivatives could act as modulators of membrane transport. By modifying the structure of urea, researchers have created molecules that can bind to urea transporters, in some cases covalently after photoactivation. nih.gov This provides a method for studying and potentially controlling the transport of molecules across cell membranes. The principles learned from these studies could be applied to the design of this compound-based compounds for targeted membrane transport applications.
Chemical Reactivity and Catalytic Roles
Participation of N,N'-Diphenyl-N,N'-dipropylurea as a Substrate in Organic Transformations
While specific documented organic transformations using this compound as a primary substrate are not extensively reported in mainstream literature, the reactivity of tetrasubstituted ureas can be inferred from established chemical principles. The synthesis of such ureas often involves the reaction of a secondary amine with phosgene (B1210022) or an isocyanate. wikipedia.org For instance, this compound can be synthesized from N,N'-diphenylurea through a regioselective N-alkylation process. nih.gov
The transformation of urea (B33335) derivatives often involves breaking the C-N bonds or reactions involving the carbonyl group. For example, unsymmetrical N,N'-diarylureas can undergo regioselective alkylation at the more sterically congested nitrogen atom. nih.gov The resulting mono-N-alkylated ureas can then participate in further reactions, such as directed ortho metalation (ortholithiation) with sec-BuLi, leading to regioselectively functionalized products. nih.gov
In the context of degradation, the thermal decomposition of urea and its derivatives is a complex process. It typically begins with the breaking of a C-N bond to form an isocyanate and an amine. rsc.org For this compound, this would theoretically yield phenylpropylisocyanate and N-propylaniline. These intermediates can then undergo further reactions.
Common Synthetic Routes to Substituted Ureas
Interactive Table:
| Reaction Type | Reactants | Product | Key Features |
|---|---|---|---|
| Phosgenation | Secondary Amine + Phosgene | Tetrasubstituted Urea | Proceeds via an isocyanate intermediate. wikipedia.org |
| Isocyanate Condensation | Isocyanate + Secondary Amine | Unsymmetrical Urea | A very common and straightforward method. commonorganicchemistry.com |
| Carbamoyl Imidazolium Salts | Carbamoyl Imidazolium Salt + Amine | Tri- or Tetrasubstituted Urea | Salts are stable and effective carbamoylation reagents. nih.gov |
Investigation of this compound Derivatives as Organocatalysts
Urea and thiourea (B124793) derivatives have emerged as powerful organocatalysts, primarily due to their ability to act as hydrogen-bond donors. mdpi.comwikipedia.org This interaction activates substrates, particularly those with carbonyl groups, facilitating a wide range of organic reactions. mdpi.com While research specifically detailing this compound derivatives as organocatalysts is sparse, the principles of urea-based catalysis are well-established with similar structures, particularly N,N'-diarylureas. nih.gov
The catalytic activity of urea derivatives is heavily influenced by the substituents on the nitrogen atoms. Electron-withdrawing groups on the aryl rings increase the acidity of the N-H protons, enhancing their hydrogen-bonding capability and, consequently, their catalytic activity. wikipedia.org In the case of a fully substituted urea like this compound, it lacks the N-H protons necessary for this type of hydrogen-bond-donating catalysis. However, its derivatives, where one or both propyl groups are replaced by hydrogen, would be expected to exhibit catalytic activity.
For instance, chiral bis(thio)urea derivatives have been successfully used as catalysts in asymmetric Morita-Baylis-Hillman reactions and nitro-Michael additions. mdpi.com These catalysts activate the carbonyl compound through double H-bonding interactions. mdpi.com Although thioureas are generally more acidic and sometimes more active than their urea counterparts, ureas have also been shown to be effective catalysts in reactions like the enantioselective vinylogous addition of 2-trimethylsilyloxyfuran to aldehydes. mdpi.com
Application as Ligands in Transition Metal Catalysis (based on related supramolecular catalysts)
The use of ureas and their derivatives as ligands in transition metal catalysis is a developing field with significant potential. nih.gov These compounds can act as primary ligands, coordinating directly to the metal center, or as ancillary ligands that influence the reaction through non-covalent interactions in the secondary coordination sphere. nih.gov The design of urea-functionalized ligands has led to the development of novel catalysts for various transformations.
Urea-based ligands have been incorporated into coordination polymers and metal-organic frameworks (MOFs). ulisboa.pt The urea moieties within these structures can provide hydrogen-bonding sites that are crucial for substrate binding and activation, enhancing catalytic activity and selectivity. ulisboa.pt
In a notable application, a titanium catalyst generated in situ from Ti(NMe₂)₄ and a simple urea proligand has shown high turnover frequencies for hydroaminoalkylation reactions with unactivated substrates. acs.org This demonstrates the potential of earth-abundant metals combined with easily synthesized urea-based ligands for efficient catalysis.
Furthermore, the concept of supramolecular catalysis often employs urea functionalities. Self-assembled molecular prisms functionalized with urea have been used for heterogeneous catalysis in water for reactions like Michael additions and Diels-Alder reactions. acs.org The urea groups in these structures act as hydrogen-bond-donor catalysts, and the confined space of the molecular prism can enhance reactivity and selectivity. acs.org While this compound itself is not a typical ligand for this purpose due to the lack of N-H bonds, its derivatives with N-H functionalities could be incorporated into such supramolecular structures or act as ligands for transition metals.
Examples of Urea-Based Catalytic Systems
Interactive Table:
| Catalyst System | Reaction Type | Role of Urea | Reference |
|---|---|---|---|
| Chiral (Thio)urea Organocatalysts | Enantioselective Vinylogous Addition | Hydrogen-bond donor to activate carbonyls | mdpi.com |
| Urea-functionalized Molecular Prism | Michael Addition, Diels-Alder | Heterogeneous hydrogen-bond-donor catalyst | acs.org |
| Titanium-Ureate Complex | Hydroaminoalkylation | Ligand for earth-abundant metal catalyst | acs.org |
Study of Reaction Mechanisms in which Urea Functionalities Play a Role
The urea functionality is central to a variety of reaction mechanisms, both in biological and synthetic chemistry.
Urea Decomposition: The thermal decomposition of urea is a well-studied process that proceeds through the formation of ammonia (B1221849) and isocyanic acid. rsc.org This is often the rate-limiting step in reactions where urea is used as a reagent, for example, in the synthesis of other ureido compounds. nih.gov The isocyanic acid intermediate is highly reactive and can be trapped by nucleophiles like amines to form new urea derivatives. nih.gov
Biochemical Cycles: In biochemistry, the urea cycle is a critical metabolic pathway that converts toxic ammonia into urea for excretion. wikipedia.org The cycle involves a series of enzymatic reactions where the urea functional group is assembled from ammonia, carbon dioxide, and an amino group from aspartate. wikipedia.org
Electrocatalytic Synthesis: Modern approaches to urea synthesis involve the electrochemical coupling of nitrogen and carbon dioxide. researchgate.net The mechanism on the catalyst surface is complex, involving the adsorption and activation of both molecules to facilitate C-N bond formation. researchgate.net
Hofmann Rearrangement: In the synthesis of unsymmetrical ureas, a proposed mechanism involves the Hofmann rearrangement of a primary amide in the presence of a hypervalent iodine reagent. mdpi.com This generates an isocyanate intermediate in situ, which then reacts with an amine to form the final urea product. mdpi.com
Catalytic Dehydrogenative Coupling: A greener approach to urea synthesis involves the manganese-catalyzed dehydrogenative coupling of amines and methanol (B129727). acs.org The proposed mechanism involves three dehydrogenation steps: methanol to formaldehyde (B43269), formaldehyde and amine to a formamide (B127407), and finally, the formamide with another amine to form the urea. acs.org
Future Perspectives and Emerging Research Directions
Advanced Characterization Techniques for Dynamic Supramolecular Systems
Urea (B33335) derivatives are well-known for their ability to form intricate, dynamic supramolecular assemblies through hydrogen bonding. The future of materials design based on N,N'-Diphenyl-N,N'-dipropylurea hinges on a deeper understanding of these non-covalent interactions and the resulting architectures. Advanced characterization techniques are crucial for probing the structure and dynamics of these complex systems. numberanalytics.com
Emerging characterization strategies include:
Multi-dimensional NMR Spectroscopy: Techniques like 2D NMR are invaluable for providing detailed information about the structure and dynamics of supramolecular assemblies in solution. numberanalytics.com For complex macrocyclic ureas, NMR helps in determining the conformational preferences (e.g., cone vs. partial cone) of the molecules in solution. acs.org
High-Resolution Microscopy: Atomic Force Microscopy (AFM) allows for the mechanical characterization of supramolecular materials at the nanoscale, providing insights into their surface properties. nih.gov Cryo-Electron Microscopy (cryo-EM) is another powerful tool for studying the high-resolution morphology and structure of supramolecular polymers and their assemblies. numberanalytics.com
Rheological and Mechanical Analysis: Techniques such as rheology are critical for characterizing the bulk material properties of supramolecular systems, such as hydrogels. These methods can investigate stiffness, as well as dynamic properties like shear-thinning and self-healing, which are vital for many advanced applications. nih.gov
Integration of Computational and Experimental Methodologies for Rational Material Design
The synergy between computational modeling and experimental validation is revolutionizing materials science. For this compound, this integrated approach allows for the rational design of new materials with tailored properties, accelerating the discovery process and reducing reliance on trial-and-error experimentation.
Key aspects of this integrated approach include:
Predictive Modeling: Computational methods, such as Density Functional Theory (DFT), are used to predict the stable conformations of urea derivatives and the strength of the non-covalent interactions that drive supramolecular assembly. acs.org These calculations can guide experimental efforts by identifying the most promising molecular structures for achieving desired properties.
Molecular Docking and Simulation: In the context of medicinal chemistry, molecular docking studies can predict how a urea derivative might bind to a biological target, such as an enzyme. frontiersin.org This was demonstrated in the development of novel N,N-diphenylurea derivatives as potential IDO1 inhibitors, where docking helped to explain the binding mode and activity of the compounds. frontiersin.org
Structure-Property Relationship Elucidation: By combining computational data with experimental results from techniques like NMR and X-ray crystallography, researchers can build robust models that correlate molecular structure with macroscopic properties. For instance, DFT calculations have been shown to correspond well with NMR measurements in determining the preferred conformations of macrocyclic ureas. acs.org This fundamental understanding is critical for designing next-generation materials.
Novel Applications in Emerging Technologies and Interdisciplinary Fields
While this compound has established uses, ongoing research is unlocking its potential in a variety of cutting-edge technological and scientific domains. The unique properties of the urea functional group make it a versatile building block for new applications.
Emerging application areas include:
Biomedical and Medicinal Chemistry: The urea motif is present in numerous drug molecules. nih.gov Recent research has identified novel N,N-diphenylurea derivatives as promising inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. frontiersin.org This highlights a significant potential for developing new therapeutic agents. Furthermore, the ability of urea-based systems to be functionalized, for example into urea-formaldehyde-pepsin bioconjugates, opens avenues for new biocatalyst systems with enhanced stability. nih.gov
Supramolecular Materials: The capacity for strong and directional hydrogen bonding makes urea derivatives ideal candidates for creating advanced supramolecular materials like gels, liquid crystals, and polymers. The principles of host-guest chemistry, where a larger macrocyclic molecule can encapsulate a smaller guest, could be applied to urea-based macrocycles for applications such as supramolecular detoxification, similar to how other macrocycles are used to sequester toxins. mdpi.com
Advanced Polymers and Resins: Beyond simple materials, there is potential in developing high-performance polymers. Non-isocyanate routes to polyureas, using precursors like N,N'-diphenyl-4,4′-methylenediphenylene biscarbamate, demonstrate a move towards safer and more sustainable polymer production with excellent yields. researchgate.net
Q & A
Basic: How can researchers optimize the synthesis of N,N'-Diphenyl-N,N'-dipropylurea to achieve high purity and yield?
Methodological Answer:
Synthesis typically involves urea condensation reactions using substituted anilines and propyl halides. To optimize purity (e.g., achieving 97% purity as reported ), use controlled stoichiometry and catalysts like triethylamine. Reaction conditions (temperature: 80–100°C, inert atmosphere) and purification via recrystallization in ethanol or column chromatography are critical. Monitor intermediates using FTIR or NMR to confirm intermediate steps .
Basic: What analytical techniques are suitable for quantifying this compound in complex matrices?
Methodological Answer:
Reverse-phase HPLC with UV detection (λ = 254 nm) is effective for quantification. For trace analysis, fluorescence detection (ex/em: 280/320 nm) or LC-MS improves sensitivity. Validate methods using spiked samples and calibration curves (linearity R² > 0.99). Compare results with spectrophotometric assays (e.g., colorimetric urea detection) for cross-validation .
Advanced: How can the compound’s interaction with oxidative stress pathways be investigated in cellular models?
Methodological Answer:
Use in vitro models (e.g., H₂O₂-induced oxidative stress in HEK-293 cells) to assess ROS scavenging activity. Measure glutathione (GSH) levels via Ellman’s reagent and mitochondrial membrane potential via JC-1 staining. Validate using siRNA knockdown of Nrf2 to determine pathway dependency. Dose-response studies (1–100 µM) and transcriptomic profiling (RNA-seq) can identify modulated genes .
Advanced: What strategies are recommended for studying molecular interactions between this compound and protein targets?
Methodological Answer:
Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD). For structural insights, use X-ray crystallography or molecular docking (AutoDock Vina) with homology models of targets like Keap1. Validate predictions via mutagenesis (e.g., Keap1 Cys151Ala) and functional assays .
Advanced: How can structural analogs of this compound be rationally designed for improved bioactivity?
Methodological Answer:
Leverage QSAR models to predict substituent effects. Replace propyl groups with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability. Test analogs against EPA’s urea-derivative categories (e.g., N,N-dimethyl-N’-phenylurea ) for cross-activity. Synthesize derivatives via microwave-assisted reactions to accelerate optimization .
Advanced: What factors influence the hydrolytic stability of this compound under physiological conditions?
Methodological Answer:
Assess stability in PBS (pH 7.4, 37°C) via HPLC. Hydrolysis rates depend on steric hindrance from dipropyl groups. Compare with N,N'-dimethylpropylene urea (t₁/₂ = 24 hrs at pH 7 ). Use DFT calculations to model transition states and identify degradation pathways. Stabilize formulations via cyclodextrin encapsulation .
Advanced: How should researchers address contradictions in reported biological activity data for urea derivatives?
Methodological Answer:
Reconcile discrepancies by standardizing assay conditions (e.g., cell line selection, serum-free media). Conduct meta-analyses of dose-response curves (IC₅₀ values) across studies. Use orthogonal assays (e.g., apoptosis via Annexin V vs. caspase-3 activation) to confirm mechanisms. Publish raw datasets to enable reproducibility .
Basic: What protocols ensure accurate purity assessment of this compound post-synthesis?
Methodological Answer:
Combine HPLC (≥95% purity threshold) with ¹H/¹³C NMR (integration of aromatic vs. aliphatic protons). Use elemental analysis (C, H, N within ±0.4% of theoretical) for validation. For trace impurities, employ GC-MS with DB-5 columns and electron ionization .
Advanced: How can in silico modeling predict the environmental fate of this compound?
Methodological Answer:
Use EPI Suite to estimate logP (octanol-water partition coefficient) and biodegradability (BIOWIN models). Simulate photodegradation pathways (UV-vis spectra via TD-DFT). Cross-reference with EPA’s Analog Identification Framework for persistence predictions .
Advanced: What in vitro models are appropriate for evaluating the compound’s hepatotoxicity?
Methodological Answer:
Use primary hepatocytes or HepG2 cells exposed to 10–100 µM concentrations. Measure ALT/AST release (ELISA) and mitochondrial toxicity (MTT assay). Perform metabolomics (LC-HRMS) to detect reactive metabolites. Compare with known hepatotoxins (e.g., acetaminophen) for benchmark toxicity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
